molecular formula C12H17N3O4S B12778664 Pyrazole, 4-(dimethylamino)-1-methyl-3-phenyl-, sulfate CAS No. 91857-54-4

Pyrazole, 4-(dimethylamino)-1-methyl-3-phenyl-, sulfate

Cat. No.: B12778664
CAS No.: 91857-54-4
M. Wt: 299.35 g/mol
InChI Key: CKNIHRBTTSQDLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazole, 4-(dimethylamino)-1-methyl-3-phenyl-, sulfate: is a heterocyclic compound characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of Pyrazole, 4-(dimethylamino)-1-methyl-3-phenyl-, sulfate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-3-methyl-4-(dimethylamino)pyrazole
  • 3,5-Dimethyl-4-(dimethylamino)pyrazole
  • 4-(Dimethylamino)-1-methyl-3-(trifluoromethyl)pyrazole

Uniqueness

Pyrazole, 4-(dimethylamino)-1-methyl-3-phenyl-, sulfate stands out due to its unique combination of substituents, which confer specific chemical and biological properties. Its dimethylamino group enhances its solubility and reactivity, while the phenyl group contributes to its stability and biological activity .

Properties

CAS No.

91857-54-4

Molecular Formula

C12H17N3O4S

Molecular Weight

299.35 g/mol

IUPAC Name

sulfuric acid;N,N,1-trimethyl-3-phenylpyrazol-4-amine

InChI

InChI=1S/C12H15N3.H2O4S/c1-14(2)11-9-15(3)13-12(11)10-7-5-4-6-8-10;1-5(2,3)4/h4-9H,1-3H3;(H2,1,2,3,4)

InChI Key

CKNIHRBTTSQDLN-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C2=CC=CC=C2)N(C)C.OS(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.